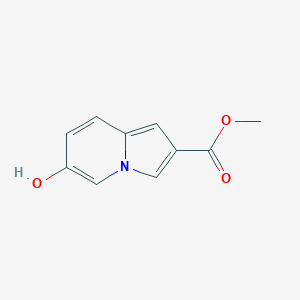

Methyl 6-hydroxyindolizine-2-carboxylate

Description

BenchChem offers high-quality Methyl 6-hydroxyindolizine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxyindolizine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 6-hydroxyindolizine-2-carboxylate |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)7-4-8-2-3-9(12)6-11(8)5-7/h2-6,12H,1H3 |

InChI Key |

BOGUTUFMTKURCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN2C=C(C=CC2=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Difference between indole-2-carboxylate and indolizine-2-carboxylate

An In-depth Technical Guide to the Core Differences Between Indole-2-carboxylate and Indolizine-2-carboxylate for Researchers and Drug Development Professionals

Abstract

Indole and indolizine represent two fundamental heterocyclic scaffolds in medicinal chemistry, serving as the core for numerous natural products and synthetic therapeutic agents. While they are structural isomers, the distinct placement of the nitrogen atom—within the five-membered ring for indole and at a bridgehead position for indolizine—imparts unique electronic, steric, and physicochemical properties. This guide provides a comprehensive technical comparison of their 2-carboxylate derivatives, focusing on the critical differences in chemical structure, spectroscopic properties, synthetic methodologies, reactivity, and applications in drug discovery. By elucidating these core distinctions, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the rational design and synthesis of novel therapeutics based on these privileged scaffolds.

PART 1: Foundational Chemical and Physical Properties

Structural and Electronic Differences: A Tale of Two Isomers

The fundamental difference between indole-2-carboxylate and indolizine-2-carboxylate lies in their core bicyclic structures. Indole contains a benzene ring fused to a pyrrole ring, with the nitrogen atom as part of the five-membered ring.[1][2] In contrast, indolizine is formed by the fusion of a pyridine and a pyrrole ring, featuring a bridgehead nitrogen atom.[3][4] Both are 10π-electron aromatic systems, which contributes to their relative stability and planar geometry.

However, the location of the nitrogen atom significantly alters the electronic landscape of each molecule. In indole, the nitrogen lone pair participates in the aromatic system, making the pyrrole ring electron-rich and susceptible to electrophilic attack, particularly at the C3 position. The indolizine scaffold is also considered a π-excessive system, but the bridgehead nitrogen atom leads to a different distribution of electron density, influencing its reactivity and intermolecular interactions.[5] This structural nuance is the primary determinant of their divergent chemical behaviors and biological activities.

Comparative Spectroscopic Analysis

The structural isomerism of indole and indolizine gives rise to distinct spectroscopic signatures, which are critical for their characterization.

-

NMR Spectroscopy : In ¹H NMR spectra of indole-2-carboxylates, the indole NH proton typically appears as a broad singlet at a downfield chemical shift (around δ 11.0-12.0 ppm), while the C3 proton is a singlet around δ 7.1-7.2 ppm.[6] The protons on the benzene ring appear in the aromatic region (δ 7.0-7.7 ppm).[6] For indolizine-2-carboxylates, the absence of an N-H proton is a key differentiator. The protons on the pyridine and pyrrole rings exhibit characteristic chemical shifts and coupling patterns that are sensitive to the substitution on the rings.

-

Photophysical Properties : The absorption and emission characteristics of these two scaffolds are markedly different. Indole derivatives typically exhibit two absorption bands in the 260-290 nm region.[7] In contrast, indolizines have a more extended conjugation, leading to absorption at longer wavelengths, with two distinct bands around 295 nm and 380 nm.[7] This difference in electronic transitions also affects their fluorescence properties, with indolizines generally showing slower non-radiative decay compared to their indole counterparts.[7]

| Property | Indole-2-carboxylate | Indolizine-2-carboxylate |

| Core Structure | Fused benzene and pyrrole rings | Fused pyridine and pyrrole rings |

| Nitrogen Position | Part of the 5-membered ring | Bridgehead |

| ¹H NMR (Key Signal) | N-H proton signal (δ ~11-12 ppm) | No N-H proton signal |

| UV Absorption | ~260-290 nm | ~295 nm and ~380 nm |

| Aromaticity | 10π-electron system | 10π-electron system |

PART 2: Synthesis and Reactivity

Synthetic Strategies

The distinct structures of indole-2-carboxylate and indolizine-2-carboxylate necessitate different synthetic approaches.

A variety of methods exist for the synthesis of the indole nucleus.[8] A modern and efficient approach is the palladium-catalyzed aerobic amination of aryl C-H bonds.[9] This method allows for the direct formation of the indole ring from readily available starting materials.

Experimental Protocol: Palladium-Catalyzed Aerobic C-H Amination [9]

-

Reactant Preparation : To a reaction vessel, add 2-acetamido-3-arylacrylate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and ligand (e.g., XPhos, 0.2 equiv).

-

Solvent and Base : Add a suitable solvent (e.g., DMSO) and a base (e.g., K₂CO₃, 2.0 equiv).

-

Reaction Conditions : Heat the mixture at a specified temperature (e.g., 100-120 °C) under an oxygen atmosphere (or air) for 12-24 hours.

-

Work-up and Purification : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield the 1-acetyl indole-2-carboxylate.

-

Deacetylation : The acetyl group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) to afford the final indole-2-carboxylate.[9]

The most common and versatile method for constructing the indolizine scaffold is the 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition) between a pyridinium ylide and an electron-deficient alkyne, such as ethyl propiolate.[10][11]

Experimental Protocol: 1,3-Dipolar Cycloaddition [10]

-

Ylide Formation (in situ) : In a round-bottom flask, dissolve a substituted pyridine (1.0 equiv) and an α-halo ketone or ester (e.g., ethyl 2-bromoacetate) (1.0 equiv) in a solvent like DMF. Stir at room temperature for 2-4 hours to form the pyridinium salt.

-

Cycloaddition : Add a base (e.g., K₂CO₃, 2.0 equiv) to the mixture to generate the pyridinium ylide in situ. Then, add the electron-deficient alkyne (e.g., ethyl propiolate, 1.2 equiv).

-

Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification : Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification : Purify the crude product via silica gel column chromatography to obtain the ethyl indolizine-2-carboxylate.

Chemical Reactivity and Derivatization

The carboxylate group at the 2-position of both scaffolds can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.[6][12] The reactivity of the heterocyclic core, however, is different.

-

Indole-2-carboxylates are prone to electrophilic substitution, with the C3 position being the most reactive. They can also be functionalized at the N1 position through alkylation or acylation.[6]

-

Indolizine-2-carboxylates are also subject to electrophilic substitution, typically at the C1 and C3 positions. The ester can be hydrolyzed to indolizine-2-carboxylic acid, which is a key intermediate for synthesizing various derivatives, such as amides, via coupling reactions.[12][13][14]

PART 3: Applications in Drug Discovery

Both indole-2-carboxylate and indolizine-2-carboxylate are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Pharmacological Profiles and Biological Activities

While both scaffolds are versatile, they have been explored for somewhat different therapeutic applications, underscoring the impact of their structural differences.

-

Indole-2-carboxylate Derivatives : This scaffold is prominent in the development of inhibitors for enzymes involved in cancer and viral diseases.

-

HIV-1 Integrase Inhibition : Indole-2-carboxylic acid has been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors.[15][16][17] The indole nucleus can chelate with Mg²⁺ ions in the enzyme's active site.[15][16]

-

Cancer Therapy : Derivatives have been synthesized as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in tumor immunotherapy.[18] Other derivatives have shown potent antiproliferative activity by targeting kinases like EGFR and CDK2.[19]

-

-

Indolizine-2-carboxylate Derivatives : The indolizine core is associated with a broad range of pharmacological activities, including CNS, antimicrobial, and anti-inflammatory effects.[3][4][20]

-

Anticancer Activity : Indolizine derivatives have demonstrated significant anticancer potential, with some compounds showing potent growth inhibition against lung, brain, and renal cancer cell lines.[5][21]

-

Monoamine Oxidase (MAO) Inhibition : N'-substituted hydrazides of indolizine-2-carboxylic acid have been shown to be potent MAO inhibitors, with greater activity than the drug iproniazid.[22]

-

Antimicrobial and Anti-inflammatory : The indolizine scaffold is a component of various compounds with reported antimicrobial, anti-inflammatory, and analgesic properties.[20][23]

-

| Therapeutic Area | Indole-2-carboxylate Examples | Indolizine-2-carboxylate Examples |

| Antiviral | HIV-1 Integrase Inhibitors[15][16] | Anti-HIV-1 activity reported[24] |

| Anticancer | IDO1/TDO Inhibitors[18], EGFR/CDK2 Inhibitors[19] | Tubulin Polymerization Inhibitors, Antiproliferative agents[5][21] |

| Enzyme Inhibition | Plasminogen Activator Inhibitor-1[25] | Monoamine Oxidase (MAO) Inhibitors[22], Tyrosine Phosphatase Inhibitors[3] |

| CNS Activity | Glycine receptor antagonists[25] | CNS depressant activity[20] |

| Anti-inflammatory | Reported activity[25] | Well-established activity[3][20] |

Structure-Activity Relationship (SAR) Insights

The development of potent drug candidates from these scaffolds relies on understanding their structure-activity relationships.

-

Indole-2-carboxylates as HIV Integrase Inhibitors : For this class, SAR studies have shown that introducing a halogenated benzene ring at the C6 position can enhance π-π stacking interactions with viral DNA. Additionally, modifications at the C3 position can improve interactions with hydrophobic pockets in the enzyme's active site.[16][17]

-

Indolizine-2-carboxylates as Anticancer Agents : In anticancer indolizine derivatives, substitutions at various positions have been shown to be critical. For instance, substituted benzoyl groups at positions 5 and 7, or an acetyl group at position 7, can significantly influence antiproliferative activity against different cancer cell lines.[21]

Conclusion

Indole-2-carboxylate and indolizine-2-carboxylate, while being simple structural isomers, occupy distinct and valuable chemical spaces. Their differences, originating from the placement of a single nitrogen atom, cascade through their electronic properties, spectroscopic signatures, synthetic accessibility, and ultimately, their utility as scaffolds for drug discovery. Indole-2-carboxylates have been extensively developed as targeted enzyme inhibitors, particularly in oncology and virology. In contrast, indolizine-2-carboxylates are associated with a broader, more diverse pharmacological profile, showing promise in areas from CNS disorders to infectious diseases. A thorough understanding of these core differences is paramount for scientists aiming to harness the full potential of these powerful heterocyclic systems in the design of next-generation therapeutics.

References

-

22 (Source: PubMed)

-

9 (Source: ACS Publications)

-

12 (Source: Benchchem)

-

6 (Source: MDPI)

-

18 (Source: PubMed)

-

15 (Source: RSC Publishing)

-

5 (Source: Benchchem)

-

26 (Source: Benchchem)

-

16 (Source: PMC)

-

8 (Source: Taylor & Francis)

-

27 (Source: PDF)

-

17 (Source: MDPI)

-

28 (Source: Australian Journal of Chemistry)

-

13 (Source: ResearchGate)

-

14 (Source: ResearchGate)

-

19 (Source: PMC)

-

3 (Source: Review Article)

-

7 (Source: J. Phys. Chem.)

-

29 (Source: BenchChem)

-

23 (Source: Der Pharma Chemica)

-

25 (Source: The Good Scents Company)

-

30 (Source: PubChem)

-

31 (Source: PMC)

-

1 (Source: Smolecule)

-

32 (Source: ResearchGate)

-

21 (Source: PMC)

-

2 (Source: SciSpace)

-

33 (Source: ResearchGate)

-

34 (Source: Arkivoc)

-

35 (Source: Smolecule)

-

11 (Source: International Journal of Engineering Trends and Technology)

-

36 (Source: LOCKSS)

-

24 (Source: PubMed)

-

37 (Source: PubChem)

-

38 (Source: Benchchem)

-

39 (Source: IUCr)

-

40 (Source: PubChem)

-

4 (Source: Der Pharma Chemica)

-

41 (Source: PMC)

Sources

- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 2. scispace.com [scispace.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijettjournal.org [ijettjournal.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Indolizine derivatives with biological activity I: N'-substituted hydrazides of indolizine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 27. researchgate.net [researchgate.net]

- 28. connectsci.au [connectsci.au]

- 29. nbinno.com [nbinno.com]

- 30. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 33. researchgate.net [researchgate.net]

- 34. semanticscholar.org [semanticscholar.org]

- 35. nbinno.com [nbinno.com]

- 36. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 37. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 38. pdf.benchchem.com [pdf.benchchem.com]

- 39. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Indolizine | C8H7N | CID 9230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 41. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Methyl 6-hydroxyindolizine-2-carboxylate Solubility & Handling

This guide details the solubility profile, solvent selection strategy, and handling protocols for Methyl 6-hydroxyindolizine-2-carboxylate . The recommendations are derived from the physicochemical properties of the indolizine core , the lipophilic methyl ester , and the polar phenolic hydroxyl group.

Executive Summary

Methyl 6-hydroxyindolizine-2-carboxylate is a bicyclic heteroaromatic intermediate used primarily in the synthesis of pharmaceuticals (e.g., potential anti-inflammatory or antiviral agents). Its solubility is governed by a "push-pull" mechanism:

-

Lipophilic Driver: The indolizine core and methyl ester moiety promote solubility in halogenated and organic esters.

-

Polar Driver: The 6-hydroxy group acts as a hydrogen bond donor, significantly reducing solubility in non-polar alkanes (hexanes) while enhancing affinity for polar protic solvents (alcohols) and polar aprotic solvents (DMSO).

Key Takeaway: For routine handling, Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are the standard solvents. For high-concentration stock solutions or reactions requiring thermal stability, DMSO is the superior choice.

Physicochemical Profile

| Property | Value (Estimated/Analog) | Impact on Solubility |

| Structure | Indolizine (6,5-fused) | Aromatic character; soluble in organic solvents. |

| Functional Groups | Methyl Ester (-COOMe) | Increases lipophilicity; enables solubility in DCM/EtOAc. |

| Functional Groups | Phenolic Hydroxyl (-OH) | Increases polarity; enables H-bonding; pH-sensitive solubility. |

| pKa (OH group) | ~9.5 - 10.5 | Soluble in basic aqueous media (forms phenoxide anion). |

| LogP | ~1.5 - 2.0 | Moderately lipophilic; partitions well into organic phase during extraction. |

Comprehensive Solubility Profile

Category A: High Solubility (Primary Solvents)

Use these for stock solutions, NMR analysis, or high-concentration reactions.

-

Dimethyl Sulfoxide (DMSO): Excellent solubility (>50 mg/mL). The sulfoxide oxygen accepts the proton from the 6-OH group, stabilizing the molecule.

-

Dimethylformamide (DMF): Similar to DMSO; ideal for SNAr or coupling reactions where high temperatures are required.

-

Methanol / Ethanol: Good solubility, especially when warm. The protic nature matches the phenolic hydroxyl. Note: Avoid methanol if transesterification is a risk under basic conditions.

Category B: Moderate Solubility (Workup & Purification)

Use these for extraction, chromatography, and crystallization.

-

Dichloromethane (DCM): The "workhorse" solvent. Dissolves the compound well for transfer and loading onto silica gel.

-

Ethyl Acetate (EtOAc): Good solubility. Often used as the mobile phase component (mixed with Hexanes/Heptane) for silica chromatography.

-

Acetone: Good solubility but rarely used for extraction due to miscibility with water.

Category C: Poor / Insoluble (Precipitation & Washing)

Use these to crash out the product or wash away impurities.

-

Water (Neutral pH): Insoluble. The hydrophobic aromatic core dominates.

-

Hexanes / Heptane / Cyclohexane: Insoluble to sparingly soluble. The polar 6-OH group prevents dissolution. Use these as antisolvents to induce crystallization.

-

Diethyl Ether: Moderate to poor. Often insufficient for dissolving large quantities but useful for washing.

Category D: Reactive / pH-Dependent

-

Aqueous NaOH / KOH (1M): Soluble. Deprotonation of the 6-OH yields the water-soluble phenoxide salt.

-

Caution: Prolonged exposure to strong base may hydrolyze the methyl ester to the carboxylic acid.

-

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the correct solvent based on your experimental goal.

Caption: Decision logic for solvent selection based on experimental stage (Reaction, Workup, or Purification).

Experimental Protocols

Protocol A: Standard Solubility Determination

Use this to verify solubility for a specific batch/purity level.

-

Weigh 5 mg of compound into a 2 mL clear glass vial.

-

Add 100 µL of the test solvent (DCM, MeOH, or EtOAc).

-

Vortex for 30 seconds.

-

Observation:

-

Clear solution: Soluble (>50 mg/mL).

-

Cloudy/Particulates: Add solvent in 100 µL increments up to 1 mL.

-

Still solid: Insoluble (<5 mg/mL).

-

Protocol B: Recrystallization (Purification)

Because of the Hydroxy/Ester combination, a dual-solvent system is most effective.

-

Dissolve crude solid in a minimum amount of hot Ethanol or Methanol (approx. 60°C).

-

Once fully dissolved, remove from heat.

-

Slowly add Hexane or Heptane dropwise until a faint turbidity (cloudiness) persists.

-

Add one drop of ethanol to clear the solution.

-

Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight.

-

Filter the resulting crystals and wash with cold Hexane/Ethanol (9:1) mixture.

Protocol C: Aqueous Extraction (Workup)

Critical for separating the product from water-soluble reaction byproducts (e.g., pyridinium salts).

-

Dilute reaction mixture with Ethyl Acetate .

-

Wash with Water (to remove salts) and Brine (to break emulsions).

-

Crucial Step: If the product remains in the aqueous layer (due to high polarity), acidify the aqueous layer slightly (pH 4-5) to ensure the phenol is protonated (neutral) and re-extract with DCM .

References

A Technical Guide to the Biological Activities of 6-Hydroxyindolizine: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide focuses on the largely unexplored potential of 6-hydroxyindolizine, a phenolic analog of the parent structure. While direct and extensive experimental data on the biological activities of 6-hydroxyindolizine derivatives remain nascent, this document synthesizes the known bioactivities of the broader indolizine class, providing a predictive framework for the therapeutic potential of 6-hydroxyindolizine. We delve into the established anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of indolizine analogs, offering detailed experimental protocols for their evaluation. By examining the structure-activity relationships, we extrapolate the potential influence of the 6-hydroxy moiety on these activities, paving the way for future research and drug development endeavors centered on this promising chemical entity.

Introduction: The Indolizine Scaffold and the Promise of the 6-Hydroxy Moiety

The indolizine nucleus, an isomer of indole, is a key structural motif in numerous natural products and synthetic compounds of therapeutic interest.[1] Its unique electronic properties and planar structure allow for diverse interactions with biological macromolecules, making it a versatile template for drug design.[2][3] Indolizine derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][5]

The introduction of a hydroxyl group at the 6-position of the indolizine core is anticipated to significantly modulate its biological profile. Phenolic hydroxyl groups are well-known pharmacophores that can participate in hydrogen bonding with biological targets, act as antioxidants, and alter the solubility and metabolic stability of a molecule. While the synthesis of 6-hydroxyindolizines has been reported, a comprehensive evaluation of their biological activities is an area ripe for exploration.[6] This guide aims to bridge this knowledge gap by providing a thorough review of the known biological activities of indolizine derivatives and offering a roadmap for the investigation of their 6-hydroxy analogs.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indolizine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.

Known Anticancer Activities of Indolizine Derivatives

Studies have shown that substituted indolizines can induce apoptosis, inhibit cell proliferation, and disrupt cell migration.[9][10] For instance, certain indolizine-glyoxylamides have demonstrated potent anti-proliferative effects against multidrug-resistant cancer cell lines.[4] The anticancer activity is often dependent on the nature and position of substituents on the indolizine ring.[8]

Postulated Role of the 6-Hydroxy Group in Anticancer Activity

The presence of a 6-hydroxy group could enhance the anticancer potential of the indolizine scaffold through several mechanisms:

-

Enhanced Target Binding: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially increasing the binding affinity of the molecule to target proteins such as kinases or topoisomerases.

-

Antioxidant and Pro-oxidant Effects: Phenolic compounds can exhibit dual roles as antioxidants or pro-oxidants depending on the cellular environment. In cancer cells, a pro-oxidant effect could lead to increased oxidative stress and subsequent apoptosis.

-

Modulation of Signaling Pathways: The hydroxyl group may influence key signaling pathways involved in cancer, such as the p53 and β-catenin pathways, which have been implicated in the anticancer activity of other indolizine derivatives.[11]

Quantitative Data on Anticancer Indolizine Derivatives

While specific IC50 values for 6-hydroxyindolizine derivatives are not yet widely available, the following table presents data for other functionalized indolizines to provide a benchmark for future studies.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indolizine-glyoxylamides | Various | Micromolar range | [4] |

| 6-Substituted Indolizinoquinolinediones | HL-60 (Leukemia) | 0.025 - >10 | [8] |

| 6-Substituted Indolizinoquinolinediones | A549 (Lung) | < 0.01 - >10 | [8] |

| Indolizine Lactones | DU-145 (Prostate) | 4.41 - >100 | [7] |

| Indolizine Lactones | MDA-MB-231 (Breast) | 1.01 - >100 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of 6-hydroxyindolizine derivatives against cancer cell lines.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

6-hydroxyindolizine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 6-hydroxyindolizine derivatives in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram of Experimental Workflow:

Caption: Broth microdilution for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Indolizine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory enzymes. [12][13]

Known Anti-inflammatory Activities of Indolizine Derivatives

The anti-inflammatory effects of indolizines are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. [2]

Postulated Role of the 6-Hydroxy Group in Anti-inflammatory Activity

The 6-hydroxy substituent could enhance the anti-inflammatory properties of indolizines in several ways:

-

COX/LOX Inhibition: The phenolic hydroxyl group may mimic the endogenous substrates of COX and LOX enzymes, leading to competitive inhibition.

-

Antioxidant Activity: By scavenging reactive oxygen species (ROS), which are potent inflammatory mediators, the 6-hydroxy group can contribute to the overall anti-inflammatory effect.

-

Modulation of Inflammatory Signaling: The hydroxyl group might influence inflammatory signaling pathways, such as the NF-κB pathway.

Quantitative Data on Anti-inflammatory Indolizine Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| 7-(Trifluoromethyl)indolizine | COX-2 | Significant reduction | [12] |

| 7-(Trifluoromethyl)indolizine | TNF-α | Significant reduction | [12] |

| 7-(Trifluoromethyl)indolizine | IL-6 | Significant reduction | [12] |

| Spirooxindole-indolizine | PGE2 | Significant inhibition | [13] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to assess the inhibitory activity of 6-hydroxyindolizine derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer

-

6-hydroxyindolizine derivatives

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Enzyme Incubation: In a 96-well plate, incubate the COX enzyme with the 6-hydroxyindolizine derivative or a known inhibitor (e.g., indomethacin) in the assay buffer for a short period.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time by adding a stop solution.

-

PGE2 Measurement: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Diagram of COX Inhibition Pathway:

Caption: Inhibition of the COX pathway by 6-hydroxyindolizine.

Neuroprotective Activity: Combating Neurodegeneration

Neurodegenerative diseases pose a significant global health challenge. Indole and indolizine derivatives have been investigated for their potential to protect neurons from damage. [14][15]

Known Neuroprotective Activities of Indolizine Derivatives

Indolizine derivatives have shown promise as agonists for the α7 nicotinic acetylcholine receptor (nAChR), a target for cognitive enhancement in disorders like schizophrenia and Alzheimer's disease. [16]Their antioxidant properties also contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in neurodegeneration. [5]

Postulated Role of the 6-Hydroxy Group in Neuroprotective Activity

The 6-hydroxy moiety is expected to be a key contributor to the neuroprotective effects of indolizine derivatives:

-

Antioxidant and Radical Scavenging: The phenolic hydroxyl group is a potent scavenger of reactive oxygen species, which are implicated in neuronal cell death. [5]* Modulation of Neuronal Receptors: The hydroxyl group could enhance binding to neuronal receptors, such as the α7 nAChR, potentially leading to improved efficacy.

-

Anti-inflammatory Effects in the CNS: By reducing neuroinflammation, a common feature of neurodegenerative diseases, 6-hydroxyindolizines could exert a neuroprotective effect.

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol describes a method to evaluate the neuroprotective effects of 6-hydroxyindolizine derivatives against oxidative stress-induced neuronal cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

6-hydroxyindolizine derivatives

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))

-

Reagents for cell viability assay (e.g., MTT or LDH assay)

Procedure:

-

Cell Culture: Culture neuronal cells in appropriate medium.

-

Pre-treatment: Treat the cells with various concentrations of the 6-hydroxyindolizine derivatives for a specified period (e.g., 1-24 hours).

-

Induction of Oxidative Stress: Expose the cells to the oxidative stress-inducing agent for a defined duration.

-

Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay as described in previous sections.

-

Data Analysis: Compare the viability of cells treated with the 6-hydroxyindolizine derivatives to that of cells exposed to the oxidative stressor alone to determine the neuroprotective effect.

Diagram of Neuroprotection against Oxidative Stress:

Caption: Neuroprotective action of 6-hydroxyindolizine.

Conclusion and Future Directions

The indolizine scaffold holds significant promise for the development of novel therapeutics. While the biological activities of 6-hydroxyindolizine derivatives are still largely uncharted territory, the extensive research on other indolizine analogs provides a strong foundation for future investigations. The presence of the 6-hydroxy group is predicted to enhance the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of this scaffold.

This technical guide has provided a comprehensive overview of the known biological activities of indolizines and detailed experimental protocols to facilitate the exploration of 6-hydroxyindolizine derivatives. Future research should focus on the systematic synthesis and biological evaluation of a library of 6-hydroxyindolizine compounds to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their advancement as potential drug candidates. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of the 6-hydroxyindolizine scaffold.

References

- Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53. (2016). Bioorganic & Medicinal Chemistry Letters, 26(1), 110-113.

- Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. (2021). RSC Advances, 11(41), 25624-25627.

- A Comparative Guide to the Structure-Activity Relationships of Indolizine Deriv

- Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. (2023). RSC Advances, 13(33), 22937-22945.

- Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. (n.d.).

- Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig

- Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. (2025). Archiv der Pharmazie, 358(1), e2300416.

- indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica.

- Antimicrobial Activity of Indolizines: Research Guide & Papers. (n.d.). PapersFlow.

- Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. (2018). Iranian Journal of Pharmaceutical Research, 17(3), 883-895.

- Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. (2024). Archiv der Pharmazie, e2300501.

- Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. (2016). European Journal of Medicinal Chemistry, 115, 94-108.

- Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2024). Chemistry & Biodiversity, 21(8), e202400825.

- Functionalized spirooxindole-indolizine hybrids: Stereoselective green synthesis and evaluation of anti-inflammatory effect involving TNF-α and nitrite inhibition. (2018). European Journal of Medicinal Chemistry, 152, 417-423.

- Structure-activity relationship (SAR) of di-hydroxyl groups bearing analogs 2, 3, 5 and 6. (n.d.).

- Inhibitory activities of indolizine derivatives: a patent review. (2020).

- Evaluation of Pyrazolyl‐Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2025).

- Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. (2021). Molecules, 26(21), 6582.

- Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. (2024). PeerJ, 12, e17058.

- Can Fascaplysins Be Considered Analogs of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles? Comparison of Biosynthesis, Biological Activity and Therapeutic Potential. (2021). Marine Drugs, 19(11), 624.

- Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (2023). Organic & Biomolecular Chemistry, 21(23), 4786-4803.

- Indolizine compounds for the treatment of mental disorders or inflammation. (n.d.).

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences, 25(24), 13599.

- Indole derivatives as neuroprotectants. (1996). General Physiology and Biophysics, 15(3), 161-171.

- Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). Cellular and Molecular Neurobiology, 26(7-8), 1135-1150.

- Synthesis and Biological Activities of 6-Hydroxyaurone Derivatives. (2025).

- Synthesis and biological activities of 6-hydroxyaurone derivatives. (2014). Chinese Journal of Chemistry, 32(11), 1167-1172.

- Synthesis of certain 6-hydroxy-3(2H)-pyridazinone derivatives and their biological evaluation. (1993). European Journal of Medicinal Chemistry, 28(10), 847-850.

- Synthesis and biological activities of some new 6-substituted-3(2H)-pyridazinone derivatives. (2002). Indian Journal of Chemistry - Section B, 41B(11), 2397-2401.

- Synthesis and biological evaluation of novel 6-substituted-3(2H)-pyridazinone derivatives as potential cardiotonic agents. (2008). Bioorganic & Medicinal Chemistry Letters, 18(1), 273-277.

- Synthesis and biological evaluation of new 6-substituted-3(2H)-pyridazinone derivatives as potent and selective phosphodiesterase 4 inhibitors. (2010). Bioorganic & Medicinal Chemistry, 18(1), 215-223.

- The role of hydroxyindoles in protecting neuronal cultures

- Synthesis and biological evaluation of novel 6-substituted-3(2H)-pyridazinone derivatives as potential anticancer agents. (2012). European Journal of Medicinal Chemistry, 54, 82-90.

- Synthesis and biological evaluation of novel 6-substituted-3(2H)-pyridazinone derivatives as potent and selective inhibitors of phosphodiesterase 3. (2013). Bioorganic & Medicinal Chemistry, 21(1), 263-271.

- Indolizine- A Privileged Biological Scaffold. (2021). Der Pharma Chemica, 13(2), 27-35.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. papersflow.ai [papersflow.ai]

- 10. Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Functionalized spirooxindole-indolizine hybrids: Stereoselective green synthesis and evaluation of anti-inflammatory effect involving TNF-α and nitrite inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of Methyl 6-Hydroxyindolizine-2-Carboxylate

This Application Note details the synthesis of methyl 6-hydroxyindolizine-2-carboxylate utilizing a convergent 1,3-dipolar cycloaddition strategy.

This approach offers significant advantages over classical Chichibabin cyclizations, including milder conditions and higher functional group tolerance. However, it presents a specific challenge regarding regioselectivity (6- vs. 8-substitution), which this protocol explicitly addresses through precursor selection and purification strategies.

Abstract & Utility

Indolizines are critical pharmacophores, serving as bioisosteres for indoles and azaindoles in kinase inhibitors and fluorescent biological probes. The 6-hydroxy-2-carboxylate substitution pattern is particularly valuable as a "handle" for further diversification: the C2-ester allows for amide coupling (library generation), while the C6-hydroxyl serves as a site for solubilizing groups or fluorophore attachment. This protocol describes a scalable, metal-free synthesis starting from 3-acetoxypyridine.

Retrosynthetic Analysis & Mechanism

The core strategy involves the generation of a pyridinium

Critical Regiochemical Insight: The use of 3-substituted pyridines (like 3-acetoxypyridine) creates an unsymmetrical dipole. Cyclization can occur at the C2 or C6 position of the pyridine ring.

-

Path A (C2 closure): Yields the 8-substituted indolizine (often kinetically favored due to electronic factors).

-

Path B (C6 closure): Yields the desired 6-substituted indolizine.

To maximize the yield of the 6-isomer, we utilize 3-acetoxypyridine (sterically smaller than a protected ether) and optimized solvent polarity to influence the transition state.

Pathway Visualization

Caption: Bifurcated pathway showing the critical regiochemical divergence between 6- and 8-isomers.

Experimental Protocol

Phase 1: Quaternization (Salt Formation)

Objective: Activate the pyridine ring for ylide formation.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-Acetoxypyridine | 1.0 | Precursor |

| Methyl Bromoacetate | 1.2 | Alkylating Agent |

| Acetone | Solvent | 0.5 M Conc. |

Procedure:

-

Dissolve 3-acetoxypyridine (10.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask under inert atmosphere (

). -

Add methyl bromoacetate (12.0 mmol) dropwise over 10 minutes.

-

Stir the mixture at room temperature for 12 hours. A white to pale-yellow precipitate will form.

-

Expert Note: If precipitation is slow, gently reflux for 2 hours.

-

-

Filtration: Filter the solid under vacuum. Wash the cake with cold diethyl ether (

mL) to remove unreacted starting materials. -

Drying: Dry the hygroscopic salt in a vacuum desiccator over

.-

Yield Expectation: >85%.

-

Checkpoint:

NMR (

-

Phase 2: 1,3-Dipolar Cycloaddition & Aromatization

Objective: Construct the indolizine core and establish the 6-substitution pattern.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Pyridinium Salt (Phase 1) | 1.0 | Dipole Precursor |

| Methyl Propiolate | 1.5 | Dipolarophile |

| Triethylamine (TEA) | 2.5 | Base |

| Manganese Dioxide (

Procedure:

-

Suspend the pyridinium salt (5.0 mmol) in a 1:1 mixture of DCM/THF (50 mL).

-

Add methyl propiolate (7.5 mmol).

-

Add TEA (12.5 mmol) dropwise at

. The solution will turn yellow/orange, indicating ylide formation. -

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Mechanism:[1][2][3] The base generates the ylide in situ. The ylide attacks the alkyne. The resulting dihydroindolizine intermediate usually undergoes spontaneous oxidative dehydrogenation in air.[4]

-

Optimization: If the intermediate dihydroindolizine persists (monitored by TLC), add activated

(5 equiv) and stir for 2 hours to force aromatization.

-

-

Workup: Dilute with DCM (50 mL) and wash with water (

mL) and brine. Dry over

Phase 3: Purification & Deprotection

Objective: Isolate the 6-isomer and reveal the hydroxyl group.

-

Regioisomer Separation: The crude residue contains both methyl 6-acetoxyindolizine-2-carboxylate and the 8-acetoxy isomer.

-

Column Chromatography: Silica gel.[5] Gradient elution: 0%

30% EtOAc in Hexanes. -

Identification: The 8-isomer typically elutes first (less polar due to shielding of the nitrogen lone pair by the peri-substituent). The 6-isomer elutes second.

-

-

Hydrolysis: Dissolve the isolated 6-acetoxy intermediate in MeOH (10 mL). Add

(2.0 equiv). Stir at RT for 1 hour. -

Final Isolation: Acidify carefully with 1M HCl to pH 6. Extract with EtOAc. Concentrate to yield methyl 6-hydroxyindolizine-2-carboxylate .

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity Control

The formation of the 8-isomer is a known limitation of using 3-substituted pyridines.

-

Why it happens: Electronic repulsion between the dipole negative charge and the pyridine substituent lone pairs often directs cyclization to the C2 position (yielding the 8-isomer).

-

Mitigation: Using the acetoxy group (electron-withdrawing) rather than a methoxy group minimizes the electron density at C2, slightly favoring the C6 closure compared to electron-donating substituents.

-

Alternative: If 8-isomer formation is dominant (>80%), consider synthesizing the 5-acetoxypyridine-2-carbaldehyde and using a Scholtz cyclization, though that route is longer.

Self-Validating Analytical Checks

-

Fluorescence: The target 6-hydroxyindolizine is highly fluorescent (often blue/green emission). Lack of fluorescence suggests failure to aromatize.

-

NMR Diagnostic:

-

H5 (Indolizine): Look for a doublet around 7.5–8.5 ppm.[5] In the 8-isomer, this proton is coupled to H6 and H7. In the 6-isomer , H5 appears as a doublet (coupled only to H7) or singlet-like if H7 coupling is weak, but distinct from the 8-isomer pattern.

-

H1/H3: Singlets or doublets in the 6.5–7.5 ppm range characteristic of the pyrrole ring.

-

References

-

Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

-

Matsumoto, K., et al. (1988).[3][6] Regioselectivity in the 1,3-dipolar cycloaddition reaction of unsymmetric pyridinium dicyanomethylides. Journal of Heterocyclic Chemistry, 25(2), 689-692.[6] Link

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][6][7][8][9] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

-

Belaid, S., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 360. Link

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Sci-Hub. Regioselectivity in the 1,3‐dipolar cycloaddition reaction of unsymmetric pyridinium dicyanomethylides with dimethyl acetylenedicarboxylate and methyl propiolate: An example of dipole‐dipole control of regioselectivity? / Journal of Heterocyclic Chemistry, 1988 [sci-hub.jp]

- 7. Indolizine synthesis [organic-chemistry.org]

- 8. ijettjournal.org [ijettjournal.org]

- 9. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines [mdpi.com]

Application Note: Protocol for the Regioselective Synthesis of Indolizine-1-Carboxylates via [3+2] Cycloaddition

Abstract & Application Context

Indolizines are privileged N-fused bicyclic scaffolds found in numerous alkaloids (e.g., swainsonine) and potent pharmaceuticals exhibiting anti-inflammatory, anticancer, and antitubercular activities. Beyond medicinal chemistry, indolizine derivatives are increasingly utilized as organic fluorophores for bio-imaging due to their high quantum yields and tunable Stokes shifts.

This Application Note details a robust, scalable protocol for the synthesis of methyl indolizine-1-carboxylates via the 1,3-dipolar cycloaddition of in situ generated pyridinium ylides with methyl propiolate. Unlike traditional Tschitschibabin methods requiring harsh conditions, this protocol utilizes a base-promoted [3+2] cycloaddition followed by oxidative aromatization under mild conditions.

Key Advantages:

-

Regioselectivity: High specificity for the 1-carboxylate isomer.

-

Operational Simplicity: One-pot ylide generation and trapping.

-

Scalability: Suitable for milligram to multigram synthesis.

Mechanistic Principles

The reaction proceeds through a [3+2] cycloaddition between a pyridinium ylide (1,3-dipole) and methyl propiolate (dipolarophile).

-

Ylide Formation: Treatment of the

-substituted pyridinium salt with a mild base generates the pyridinium ylide. The ylide carbon is nucleophilic. -

Cycloaddition: The ylide undergoes a thermally allowed [4

+ 2-

Regiochemistry: The nucleophilic ylide carbon (C3 precursor) attacks the

-carbon (terminal) of methyl propiolate. The electrophilic

-

-

Aromatization: The resulting dihydroindolizine intermediate is unstable and undergoes oxidative dehydrogenation (spontaneous in air or oxidant-assisted) to yield the aromatic indolizine.

Diagram 1: Reaction Mechanism & Regioselectivity Pathway

Caption: Mechanistic flow from salt deprotonation to oxidative aromatization.[1][2][3] Note the specific regiochemical alignment determining the 1-carboxylate outcome.

Experimental Protocol

Materials & Reagents[3][4][5][6][7][8][9][10]

-

Substrate:

-Phenacylpyridinium bromide (or equivalent -

Reagent: Methyl Propiolate (CAS: 922-67-8). Warning: Lachrymator.

-

Base: Triethylamine (TEA) or Potassium Carbonate (

). -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Oxidant: Manganese Dioxide (

) or activated charcoal (optional, often air is sufficient).

Standard Operating Procedure (SOP)

Step 1: Preparation of Pyridinium Salt (If not available)

-

Dissolve pyridine (1.0 equiv) in acetone (0.5 M).

-

Add

-bromoacetophenone (1.0 equiv) dropwise at 0°C. -

Stir at room temperature (RT) for 2–4 hours. The salt precipitates as a white/off-white solid.

-

Filter, wash with cold acetone, and dry under vacuum.

Step 2: Cycloaddition Reaction (The Core Protocol)

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Pyridinium Salt (1.0 mmol, 1.0 equiv).

-

Solvent: Suspend the salt in anhydrous DCM (10 mL, 0.1 M).

-

Dipolarophile Addition: Add Methyl Propiolate (1.2–1.5 mmol, 1.2–1.5 equiv) via syringe.

-

Note: Methyl propiolate is volatile and a severe irritant. Handle in a fume hood.

-

-

Base Addition: Add Triethylamine (2.0–2.5 mmol, 2.0–2.5 equiv) dropwise over 5 minutes.

-

Observation: The reaction mixture will typically turn yellow or orange, indicating ylide formation.

-

-

Reaction: Stir vigorously at RT open to the air (or under

balloon if kinetics are slow) for 4–12 hours.-

Oxidant Option: If the intermediate dihydroindolizine persists (checked by TLC), add activated

(5.0 equiv) and stir for an additional 2 hours.

-

-

Quench: Dilute with water (10 mL) and extract with DCM (

mL). -

Workup: Wash combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 7:3).

-

Product: The indolizine-1-carboxylate is usually a fluorescent solid or viscous oil.

Optimization Parameters (Data Summary)

| Parameter | Condition | Yield (%) | Notes |

| Solvent | DCM | 85-92 | Best solubility for organic base; easy workup. |

| MeOH | 60-70 | Proticity can interfere with ylide stability; transesterification possible. | |

| Water/Surfactant | 75-80 | Green chemistry alternative; requires specific surfactant. | |

| Base | TEA (2.0 eq) | 88 | Homogeneous; fast reaction. |

| 82 | Heterogeneous; requires vigorous stirring. | ||

| Oxidant | Air (Open Flask) | 80-85 | Slower (12h+); simplest setup. |

| 90-95 | Fast (2-4h); cleaner conversion of intermediate. | ||

| TCCA (0.33 eq) | 88 | Rapid oxidative dehydrogenation; careful stoichiometry needed. |

Quality Control & Validation

In-Process Monitoring (TLC)

-

Stationary Phase: Silica Gel

. -

Mobile Phase: Hexane:EtOAc (3:1).

-

Visualization: UV (254 nm) and

stain. Indolizines are often strongly fluorescent under 365 nm UV.

Structural Confirmation (NMR)

The regiochemistry (1-carboxylate) is confirmed by the splitting pattern of the pyridine ring protons.

-

NMR (400 MHz,

-

H-5 (Proton alpha to N): Doublet at

9.0–9.5 ppm (deshielded by ring current and N). -

H-8 (Proton at C8): Doublet/Multiplet at

7.5–8.0 ppm. -

Ester Methyl: Singlet at

3.8–3.9 ppm. -

C-2 Proton: Singlet at

7.2–7.5 ppm (if C2 is unsubstituted).

-

Diagram 2: Experimental Workflow & QC Checkpoints

Caption: Step-by-step workflow including decision gates for oxidative assistance.

Safety & Handling Guidelines

-

Methyl Propiolate:

-

Hazard: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Lachrymator (induces tearing).

-

Control: Handle only in a functioning fume hood. Wear butyl rubber gloves and chemical splash goggles. Keep away from heat/sparks.

-

-

Pyridinium Salts:

-

Hazard: Irritants to respiratory tract and skin.

-

Control: Use a dust mask or enclosure when weighing solids.

-

-

Waste Disposal:

-

Segregate halogenated solvents (DCM) from non-halogenated.

-

Quench excess propiolate with dilute NaOH before disposal if large excess was used.

-

References

-

Bonte, S., et al. (2016). "Investigation of the Pyridinium Ylide-Alkyne Cycloaddition as a Fluorogenic Coupling Reaction." Molecules, 21(3), 366.

-

Matsumoto, K., et al. (1988). "Regioselectivity in the 1,3-dipolar cycloaddition reaction of unsymmetric pyridinium dicyanomethylides with dimethyl acetylenedicarboxylate and methyl propiolate." Journal of Heterocyclic Chemistry, 25(2), 689–692.

-

Sridharan, V., et al. (2011). "Indolizines: Synthesis and biological activity (Review)." Synlett, 2011(08), 1039-1067.

- Alvarez-Builla, J., et al. (2011). Heterocyclic Chemistry At A Glance. Wiley-Blackwell. (General reference for 1,3-dipolar cycloaddition mechanisms).

Sources

Application Note: Late-Stage Functionalization of Indolizine-2-Carboxylate Core

Introduction: The Scaffold & The Challenge

The indolizine-2-carboxylate core is a privileged bicyclic heteroaromatic scaffold, structurally defined by a fused 5,6-membered ring system containing a bridgehead nitrogen.[1] Unlike its isomer indole, indolizine is electron-rich and π-excessive, yet the presence of the electron-withdrawing carboxylate at the C2 position modulates this reactivity, creating a unique electronic push-pull system.

This scaffold is central to the development of sPLA2 inhibitors, fluorescent probes, and CNS-active agents.[1] However, "late-stage functionalization" (LSF)—the modification of the core after the skeleton has been constructed—presents a regioselectivity paradox. The bridgehead nitrogen donates electron density heavily into the 5-membered ring (C1/C3), while the C2-ester withdraws density.

The Core Objective: This guide provides validated protocols to selectively functionalize the C3 (nucleophilic) and C1 positions in the presence of the sensitive C2-ester, avoiding the common pitfall of ring-opening or polymerization.

Strategic Analysis: Electronic Mapping & Regioselectivity

Before engaging in wet chemistry, one must understand the electronic bias of the substrate. The indolizine core does not react uniformly.

Reactivity Heatmap[1]

-

C3 Position (Primary Nucleophile): The HOMO coefficient is highest here. In the presence of the C2-Ester, C3 remains the most reactive site for Electrophilic Aromatic Substitution (SEAr) and Pd-catalyzed C-H activation.

-

C1 Position (Secondary Nucleophile): Reactivity at C1 is significant but subordinate to C3. Selective C1 functionalization usually requires blocking C3 or using specific directing groups.

-

C5-C8 (Pyridine Ring): Electron-deficient relative to the pyrrole ring. These positions are resistant to electrophiles but susceptible to radical addition or nucleophilic attack if highly activated.

Decision Logic Diagram

The following flowchart illustrates the decision matrix for selecting the correct protocol based on the desired substitution pattern.

Figure 1: Decision matrix for late-stage functionalization of the indolizine core.

Protocol 1: Pd-Catalyzed C3-Selective C-H Arylation

This is the "workhorse" reaction for medicinal chemistry. It utilizes the inherent nucleophilicity of C3 to undergo a Concerted Metalation-Deprotonation (CMD) pathway.

Mechanism: The Pd(II) species coordinates to the indolizine. A carboxylate or carbonate base assists in deprotonating the C3-H bond, forming a Pd-C bond, followed by reductive elimination.[1]

Materials

-

Substrate: Ethyl indolizine-2-carboxylate (1.0 equiv).[2]

-

Coupling Partner: Aryl Bromide (1.2 equiv) (Aryl Iodides are more reactive but can lead to homocoupling; Bromides are preferred).[1]

-

Ligand: PPh₃ (10 mol%) or SPhos (for sterically hindered substrates).[1]

-

Base: KOAc (2.0 equiv) or Ag₂CO₃ (if oxidative conditions are needed, though KOAc is standard for aryl halides).[1]

-

Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF.

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon stream, charge a flame-dried Schlenk tube with Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), KOAc (2.0 mmol), and the Indolizine substrate (1.0 mmol).

-

Solvation: Add Aryl Bromide (1.2 mmol) and anhydrous NMP (4.0 mL).

-

Degassing: Seal the tube and perform three freeze-pump-thaw cycles to remove O₂. (Oxygen can poison the Pd(0) species generated during the cycle).

-

Reaction: Heat the mixture to 100–120 °C for 12–16 hours.

-

Checkpoint: Monitor by TLC. The C3-arylated product usually has a lower Rf than the starting material due to increased conjugation/molecular weight, though this varies by substituent.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP.[1] (Crucial: NMP is hard to remove; thorough water washes are necessary).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Validation Data:

-

¹H NMR: Look for the disappearance of the C3-H proton (typically a singlet or doublet around δ 6.3–6.5 ppm depending on substitution).

-

Regioselectivity: >20:1 C3 vs C1 is expected.

Protocol 2: Visible-Light Mediated C3-Functionalization (Green Chemistry)[1]

For introducing heteroatoms (S, Se, SCN) or trifluoromethyl groups, transition-metal-free photoredox catalysis is superior to thermal methods.[1] This protocol avoids heavy metals and high heat.

Materials

-

Substrate: Indolizine-2-carboxylate.[2]

-

Reagent: N-Thiosuccinimide (for sulfenylation) or NH₄SCN (for thiocyanation).[1]

-

Photocatalyst: Eosin Y (1 mol%) or Ru(bpy)₃Cl₂ (for harder substrates).[1]

-

Oxidant: Air (open flask) or K₂S₂O₈ (1.0 equiv) if the cycle is not self-oxidizing.[1]

-

Solvent: MeCN or EtOH.

-

Light Source: Blue LEDs (450–460 nm).

Step-by-Step Methodology

-

Setup: In a clear glass vial, dissolve Indolizine (0.5 mmol) and Eosin Y (0.005 mmol) in MeCN (5 mL).

-

Reagent Addition: Add the sulfenylating agent (e.g., N-(phenylthio)succinimide) (0.6 mmol).

-

Irradiation: Place the vial 2–3 cm away from a Blue LED strip. Stir vigorously at room temperature open to air (if using aerobic oxidation).

-

Duration: 4–8 hours.

-

Note: The reaction mixture often changes color (Eosin Y is pink/orange; the radical intermediate may be dark).

-

-

Workup: Evaporate solvent directly. Load residue onto silica gel column.

Mechanistic Insight: This proceeds via a Single Electron Transfer (SET). The excited photocatalyst oxidizes the indolizine to a radical cation. The nucleophile attacks the C3 position, followed by hydrogen abstraction/oxidation to restore aromaticity.

Protocol 3: HFIP-Promoted C3-Hydroxyalkylation (Friedel-Crafts)[1]

To introduce carbon chains with alcohol handles (for further derivation), Hexafluoroisopropanol (HFIP) acts as both solvent and Lewis acid promoter, enabling reaction with glyoxals or aldehydes without metal catalysts.[1]

Materials

-

Substrate: Indolizine-2-carboxylate.[2]

-

Electrophile: Aryl Glyoxal or Ethyl Glyoxylate.

-

Solvent: HFIP (1,1,1,3,3,3-Hexafluoropropan-2-ol).[1] Caution: Corrosive and volatile.

Step-by-Step Methodology

-

Mixing: Dissolve Indolizine (0.2 mmol) and Aryl Glyoxal (0.24 mmol) in HFIP (1.0 mL).

-

Reaction: Stir at room temperature for 1–2 hours. The reaction is extremely fast due to the hydrogen-bonding network of HFIP activating the carbonyl.

-

Quench: Evaporate HFIP (recoverable by cold trapping).

-

Purification: The crude is often clean enough for NMR; purify by short silica plug if needed.

Summary of Conditions & Troubleshooting

| Reaction Type | Target | Reagents | Key Condition | Common Issue |

| Pd-Arylation | C3-Aryl | Pd(OAc)₂, PPh₃, Aryl-Br | 100°C, NMP | Homocoupling of Ar-Br; O₂ poisoning. |

| Photoredox | C3-S/Se | Eosin Y, Blue LED | RT, Air | Bleaching of catalyst; light intensity.[1] |

| HFIP-F.C. | C3-Alkyl | Glyoxal, HFIP | RT | Over-reaction (bis-alkylation).[1] |

Troubleshooting the "C1 Challenge"

If C3 is blocked (e.g., a methyl group at C3), the reactivity shifts to C1.[1] However, if C3 is open, C1-selective functionalization is difficult directly.[1]

-

Solution: Use a temporary blocking group at C3 (e.g., halogenation followed by lithiation/quenching) or design the synthesis to close the ring with the C1 substituent already in place (e.g., via pyridinium ylide cycloadditions) rather than LSF.[1]

References

-

Gevorgyan, V., et al. "Palladium-Catalyzed Arylation and Heteroarylation of Indolizines."[1][4][5] Journal of the American Chemical Society, 2007. Link[1]

-

Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds."[1] Chemical Society Reviews, 2007.[1] Link

-

Cao, H., et al. "Visible-Light-Induced C-3 Functionalization of Indolizines." Organic Letters, 2018.[1] Link[1]

-

Park, J., et al. "HFIP-Promoted C3-Functionalization of Indolizines."[1] Journal of Organic Chemistry, 2020. Link[1]

-

Alvarez-Builla, J., et al. "Indolizine: A Scaffold with Diverse Biological Activities."[1] Chemical Reviews, 2011.[1] Link[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation of 6-Hydroxyindolizine Derivatives

Introduction: The 6-Hydroxyindolizine Scaffold - A Promising Tool in Bioconjugation

The indolizine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and materials science due to the diverse biological activities and intriguing photophysical properties exhibited by its derivatives.[1][2] Natural and synthetic indolizines have demonstrated a wide array of pharmacological importance, including antitumor, anti-inflammatory, and enzymatic inhibitory activities.[3] The 6-hydroxyindolizine core, in particular, presents a unique platform for the development of novel bioconjugates. The hydroxyl group at the 6-position can influence the molecule's solubility and electronic properties, and serve as a handle for further functionalization. Moreover, the indolizine ring system itself can be derivatized at various positions to introduce specific reactive groups, enabling covalent attachment to biomolecules such as proteins, antibodies, and nucleic acids.[4][5]

This guide provides a comprehensive overview of key bioconjugation techniques tailored for 6-hydroxyindolizine derivatives. As a Senior Application Scientist, the following application notes and protocols are designed to be robust and self-validating, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility. We will explore strategies for creating amine-reactive, thiol-reactive, and bioorthogonally-reactive 6-hydroxyindolizine derivatives and their subsequent conjugation to biomolecules.

Strategic Functionalization of 6-Hydroxyindolizine for Bioconjugation

The versatility of the indolizine ring allows for the introduction of various functional groups at positions 1, 3, and 7 through either pre- or post-functionalization strategies.[4][5] To prepare 6-hydroxyindolizine derivatives for bioconjugation, the core structure must be appended with a reactive handle. Common strategies include:

-

Introduction of a Carboxylic Acid: A carboxylic acid group can be introduced to the indolizine scaffold, which can then be activated to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

-

Introduction of a Maleimide: A maleimide group can be incorporated for specific reaction with thiol groups on cysteine residues.

-

Introduction of an Alkyne or Azide: For bioorthogonal "click chemistry" approaches, an alkyne or azide moiety can be installed on the indolizine derivative.[4][6] This allows for highly specific and efficient conjugation in complex biological media.[7][8]

The following sections will detail the application and protocols for these three key bioconjugation strategies.

Application Note 1: Amine-Reactive Bioconjugation of 6-Hydroxyindolizine Derivatives via NHS Ester Chemistry

Principle: Amine-reactive chemistry is a widely used bioconjugation strategy that targets the primary amines (-NH₂) found at the N-terminus of proteins and on the side chains of lysine residues.[9][10] N-hydroxysuccinimide (NHS) esters are highly reactive towards these nucleophilic amines, forming stable amide bonds.[11] A 6-hydroxyindolizine derivative containing a carboxylic acid can be activated with a carbodiimide, such as EDC, in the presence of N-hydroxysuccinimide (or its water-soluble analog, Sulfo-NHS) to form an amine-reactive NHS ester.[12] This activated indolizine derivative can then be efficiently conjugated to proteins in aqueous buffers at a slightly alkaline pH. The pH is a critical parameter; a pH range of 7-9 is optimal for the reaction, as the primary amines are deprotonated and thus more nucleophilic.[10][13]

Experimental Workflow for Amine-Reactive Conjugation

Caption: Workflow for amine-reactive labeling of proteins with a 6-hydroxyindolizine-NHS ester.

Protocol: Labeling of a Model Antibody with a 6-Hydroxyindolizine-NHS Ester

Materials:

-

Model Antibody (e.g., IgG) at 2-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4)

-

6-Hydroxyindolizine-NHS ester (prepared in-house or custom synthesized)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

-

Reagent Preparation:

-

Equilibrate the antibody to room temperature. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

Prepare a 10 mM stock solution of the 6-Hydroxyindolizine-NHS ester in anhydrous DMF or DMSO immediately before use.

-

-

Conjugation Reaction:

-

Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

-

Calculate the volume of the 6-Hydroxyindolizine-NHS ester stock solution needed for the desired molar excess (typically 10-20 fold molar excess over the antibody).

-

Add the calculated volume of the 6-Hydroxyindolizine-NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted 6-hydroxyindolizine derivative and byproducts by size exclusion chromatography using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Alternatively, perform dialysis against the storage buffer at 4°C with several buffer changes.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of the 6-hydroxyindolizine derivative.

-

Quantitative Data Summary

| Parameter | Recommended Range | Rationale |

|---|---|---|

| Molar Excess of NHS Ester | 5 - 25 fold | Balances labeling efficiency with the risk of protein precipitation from over-modification.[10] |

| Reaction pH | 7.2 - 8.5 | Ensures primary amines are sufficiently deprotonated for nucleophilic attack, while minimizing NHS ester hydrolysis.[13] |

| Reaction Time | 1 - 2 hours | Sufficient for efficient conjugation without significant protein degradation. |

| Temperature | 4°C - Room Temperature | Lower temperatures can be used to slow the reaction and minimize side reactions. |

Application Note 2: Thiol-Reactive Bioconjugation of 6-Hydroxyindolizine Derivatives via Maleimide Chemistry

Principle: Thiol-reactive bioconjugation offers a more site-specific approach to labeling biomolecules compared to amine-reactive methods.[14] This strategy targets the sulfhydryl groups (-SH) of cysteine residues.[15] Maleimides are the most common thiol-reactive functional group and react with sulfhydryls via a Michael addition reaction to form a stable thioether bond.[16] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[15] For antibodies that do not have free cysteines, the disulfide bonds in the hinge region can be selectively reduced to generate reactive thiols for conjugation. This allows for the production of more homogeneous conjugates with a defined drug-to-antibody ratio (DAR).

Reaction Mechanism: 6-Hydroxyindolizine-Maleimide with a Protein Thiol

Caption: Reaction of a 6-hydroxyindolizine-maleimide with a protein sulfhydryl group.

Protocol: Site-Specific Labeling of a Reduced Antibody with a 6-Hydroxyindolizine-Maleimide

Materials:

-

Antibody (e.g., IgG) at 5-10 mg/mL in PBS, pH 7.4

-

6-Hydroxyindolizine-maleimide

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: PBS with 5 mM EDTA, pH 7.0-7.2

-

Anhydrous DMF or DMSO

-

Quenching Reagent: N-acetylcysteine or L-cysteine

-

Purification: Desalting column or dialysis cassette

Procedure:

-

Antibody Reduction (if necessary):

-

Prepare a 10 mM stock solution of TCEP in water.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate for 1-2 hours at 37°C.

-

Remove the excess reducing agent using a desalting column equilibrated with the Reaction Buffer.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the 6-Hydroxyindolizine-maleimide in anhydrous DMF or DMSO immediately before use.

-

-

Conjugation Reaction:

-

Immediately after removing the reducing agent, add a 5-15 fold molar excess of the 6-Hydroxyindolizine-maleimide stock solution to the reduced antibody.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

-

Quenching:

-

Add the quenching reagent to a final concentration of 1-2 mM to cap any unreacted maleimide groups.